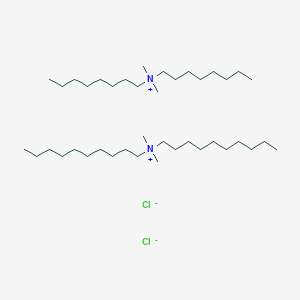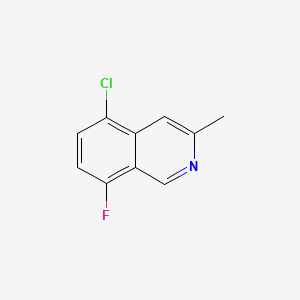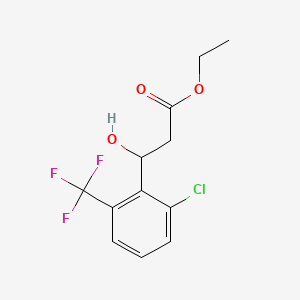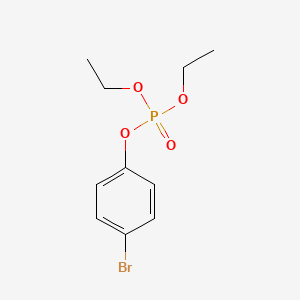
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness as a disinfectant and antiseptic, disrupting intermolecular interactions and dissociating lipid bilayers . This compound is commonly used in various settings, including hospitals, hotels, and industries, due to its broad-spectrum biocidal activity against bacteria and fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride typically involves the reaction of dimethylamine with decyl chloride and dioctyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves the following steps:
Reaction of Dimethylamine with Decyl Chloride: Dimethylamine is reacted with decyl chloride in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction yields didecyl(dimethyl)azanium chloride.
Reaction of Dimethylamine with Dioctyl Chloride: Similarly, dimethylamine is reacted with dioctyl chloride under similar conditions to produce dimethyl(dioctyl)azanium chloride.
Combination of Both Products: The two products are then combined to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process is typically carried out in batch reactors, and the product is purified through distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications depending on the nature of the substituents .
Applications De Recherche Scientifique
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, causing leakage of cellular contents and ultimately cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.
Uniqueness
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is unique due to its combination of decyl and dioctyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a disinfectant and antiseptic, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C40H88Cl2N2 |
|---|---|
Poids moléculaire |
668.0 g/mol |
Nom IUPAC |
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride |
InChI |
InChI=1S/C22H48N.C18H40N.2ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;;/h5-22H2,1-4H3;5-18H2,1-4H3;2*1H/q2*+1;;/p-2 |
Clé InChI |
FVFMUQRQEGFVRS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)



![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)



![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
